molecular formula C18H21N3O4S B14027472 7-(2,4-dimethoxyphenyl)-2-morpholino-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one

7-(2,4-dimethoxyphenyl)-2-morpholino-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B14027472
M. Wt: 375.4 g/mol
InChI Key: UMXSEOHSVUGGJD-UHFFFAOYSA-N
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Description

7-(2,4-dimethoxyphenyl)-2-morpholino-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one is a complex organic compound that belongs to the class of thiazolo[4,5-b]pyridinesThe presence of the 2,4-dimethoxyphenyl group and the morpholino moiety contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-dimethoxyphenyl)-2-morpholino-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one typically involves the reaction of 2,4-dimethoxybenzaldehyde with morpholine and a thiazole precursor under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol . The reaction mixture is heated to promote the formation of the desired product, which is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The reaction conditions would be optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

7-(2,4-dimethoxyphenyl)-2-morpholino-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of 7-(2,4-dimethoxyphenyl)-2-morpholino-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(2,4-dimethoxyphenyl)-2-morpholino-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one apart is the combination of the 2,4-dimethoxyphenyl group and the morpholino moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H21N3O4S

Molecular Weight

375.4 g/mol

IUPAC Name

7-(2,4-dimethoxyphenyl)-2-morpholin-4-yl-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C18H21N3O4S/c1-23-11-3-4-12(14(9-11)24-2)13-10-15(22)19-17-16(13)26-18(20-17)21-5-7-25-8-6-21/h3-4,9,13H,5-8,10H2,1-2H3,(H,19,22)

InChI Key

UMXSEOHSVUGGJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CC(=O)NC3=C2SC(=N3)N4CCOCC4)OC

Origin of Product

United States

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